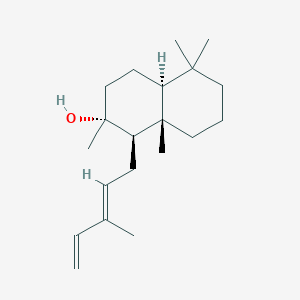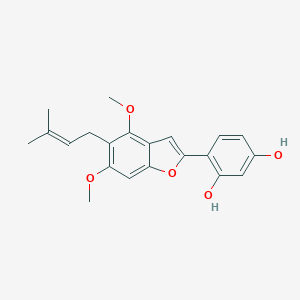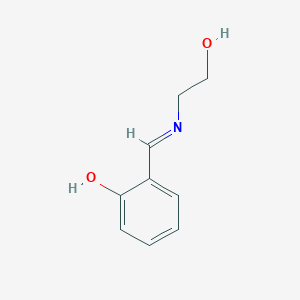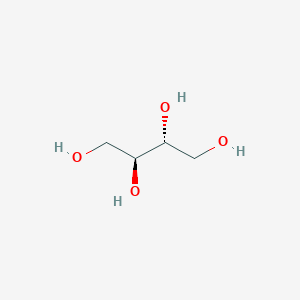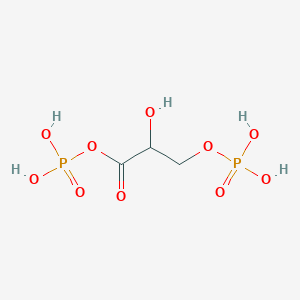
Glyceric acid 1,3-biphosphate
説明
Glyceric acid 1,3-biphosphate, also known as 1,3-Bisphosphoglyceric acid, is a 3-carbon organic molecule present in most, if not all living creatures . It primarily exists as a metabolic intermediate in glycolysis during respiration . It has the molecular formula C3H8O10P2, an average mass of 266.037 Da, and a monoisotopic mass of 265.959259 Da .
Synthesis Analysis
The production of Glyceric acid (GLA) by the oxidation of glycerol is a promising green and efficient process, which could replace conventional biological fermentation with low efficiency . In a novel glycerol to GLA process, glycerol is selectively oxidized to GLA and other thermal-sensitivity byproducts by recently developed PtRu/MCM-41 nanocatalysts under base-free conditions .Molecular Structure Analysis
The molecular structure of Glyceric acid 1,3-biphosphate consists of a glyceric acid molecule with two phosphate groups attached at the 1 and 3 positions . The presence of these phosphate groups makes it a key intermediate in several biochemical pathways.Chemical Reactions Analysis
Glyceric acid 1,3-biphosphate is involved in several biochemical reactions, particularly in the process of glycolysis . It is a biological metabolite of glucose and can be involved in oncogenesis .Physical And Chemical Properties Analysis
Glyceric acid 1,3-biphosphate has a boiling point of 638.7±65.0 °C (Predicted) and a density of 2.143±0.06 g/cm3 (Predicted) .科学的研究の応用
Prebiotic Chemistry and Origin of Life : Glyceric acid derivatives, such as phosphoglyceric acids, have been studied for their role in prebiotic chemistry. Research by Kolb and Orgel (2005) explored the phosphorylation of glyceric acid in an aqueous solution, highlighting its significance in the prebiotic synthesis of phosphate derivatives central to carbohydrate metabolism (Kolb & Orgel, 2005).
Glycolysis and Metabolic Pathways : Glyceric acid 1,3-biphosphate analogs have been synthesized and evaluated for their binding to phosphoglycerate kinase, an enzyme in the glycolysis pathway. Research by Jakeman et al. (1998) demonstrates the development of stable, tight-binding mimics of this intermediate species in glycolysis (Jakeman, Ivory, Williamson, & Blackburn, 1998).
Bacterial Glycerol Metabolism : The role of glyceric acid derivatives in bacterial metabolism has been explored. Doi (2019) discusses the metabolism of glycerol in lactic acid bacteria, where glycerol 3-phosphate, derived from glyceric acid derivatives, is involved in glycerophospholipid biosynthesis (Doi, 2019).
Drug Design for Parasitic Diseases : Research by Silva, Lameira, and Alves (2012) on Trypanosoma cruzi GAPDH inhibitors involved the study of 1,3-bisphospho-D-glyceric acid analogs. This research provides insights into molecular inhibition mechanisms crucial for designing new drugs against Chagas disease (Silva, Lameira, & Alves, 2012).
Metabolomic Profiling : Chang et al. (2016) focused on the metabolomic profiling of 1,3-bisphosphoglyceric acid, a primary glycolytic metabolite, and its role in representing cellular metabolism (Chang, Lee, Coukos, & Moellering, 2016).
Synthesis and Biological Activity : The synthesis of phosphonic acid and phosphate analogues of glycerol-3-phosphate, including studies on their biological activity, are discussed in research by Tang, Tropp, and Engel (1978) (Tang, Tropp, & Engel, 1978).
Agricultural Applications : Zhang, Smith, Maximova, and Guiltinan (2015) investigated the application of glycerol as a foliar spray in Theobroma cacao, demonstrating its potential in activating defense responses and enhancing disease resistance (Zhang, Smith, Maximova, & Guiltinan, 2015).
作用機序
Safety and Hazards
While specific safety data for Glyceric acid 1,3-biphosphate is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
phosphono 2-hydroxy-3-phosphonooxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2/c4-2(1-12-14(6,7)8)3(5)13-15(9,10)11/h2,4H,1H2,(H2,6,7,8)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQLQCAXBUHEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)OP(=O)(O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941636 | |
| Record name | 1,3-Bisphosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyceric acid 1,3-biphosphate | |
CAS RN |
1981-49-3 | |
| Record name | 1,3-Bisphosphoglycerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1981-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerate 1,3-biphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bisphosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





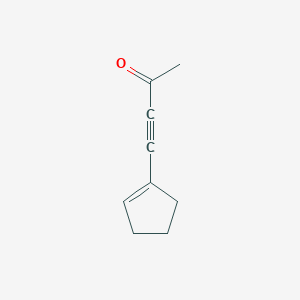
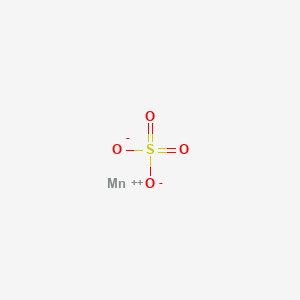

![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)

